![molecular formula C20H17N3O4S B11015923 (2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11015923.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is a complex organic compound that features a benzodioxole ring, a methoxybenzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling through a propenamide linkage. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, thiadiazole-containing molecules, and propenamide-based structures. Examples are:
- 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid
- N-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
- (E)-3-(1,3-Benzodioxol-5-yl)-N-(4-methoxyphenyl)-2-propenamide
Uniqueness
What sets (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-6-2-14(3-7-15)11-19-22-23-20(28-19)21-18(24)9-5-13-4-8-16-17(10-13)27-12-26-16/h2-10H,11-12H2,1H3,(H,21,23,24)/b9-5+ |
InChI Key |
OFMURUFPIWLLLP-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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